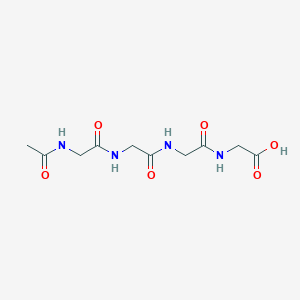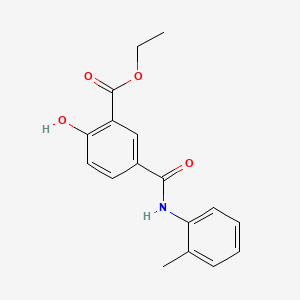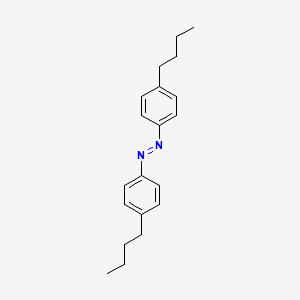![molecular formula C6H12INO3Si B14674277 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 33446-83-2](/img/structure/B14674277.png)
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure and the presence of a silicon atom coordinated to nitrogen and oxygen atoms
Métodos De Preparación
The synthesis of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with iodine or iodine-containing reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction
Análisis De Reacciones Químicas
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The silicon atom in the compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or lithium aluminum hydride.
Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts like palladium or platinum.
Aplicaciones Científicas De Investigación
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of other organosilicon compounds, particularly in the formation of 1-substituted silatranes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Activity:
Mecanismo De Acción
The mechanism of action of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparación Con Compuestos Similares
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a phenyl group instead of an iodine atom and exhibits different reactivity and applications.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a methoxy group, which affects its reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.
Propiedades
Número CAS |
33446-83-2 |
|---|---|
Fórmula molecular |
C6H12INO3Si |
Peso molecular |
301.15 g/mol |
Nombre IUPAC |
1-iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12INO3Si/c7-12-9-4-1-8(2-5-10-12)3-6-11-12/h1-6H2 |
Clave InChI |
WKADZHNQCMVPAM-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


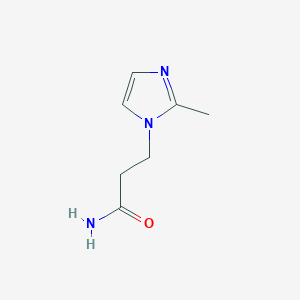
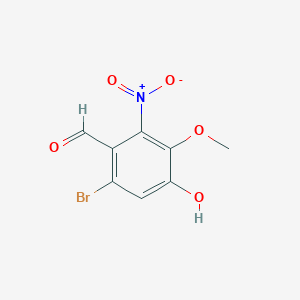
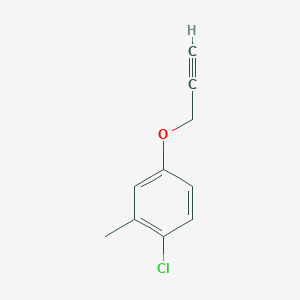
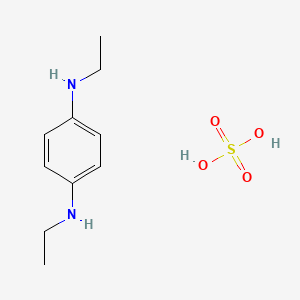
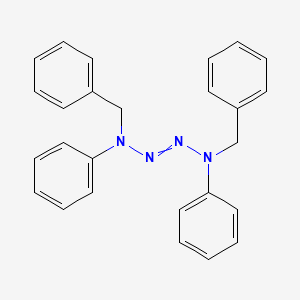

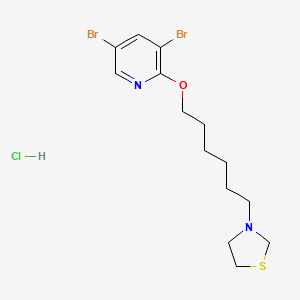
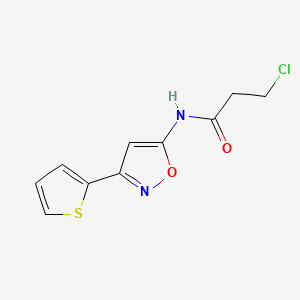

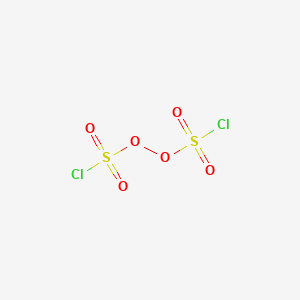
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
